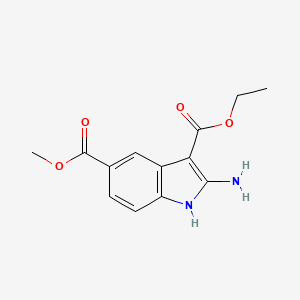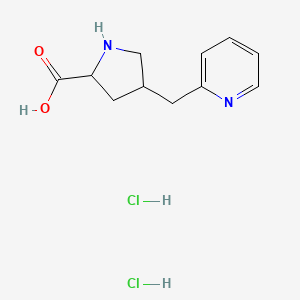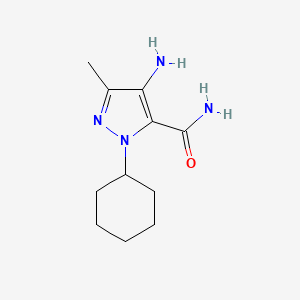
(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of quinazolinone and chromene. These two moieties are known for their diverse biological activities and are often found in pharmacologically active compounds. The quinazolinone ring is a bicyclic structure that is a common scaffold in medicinal chemistry, while the chromene ring is a benzopyran derivative known for its antioxidant and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone moiety, which can be synthesized from anthranilic acid derivatives and amides through the Niementowski reaction . The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .
化学反应分析
Types of Reactions
(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form chromanones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: Both the quinazolinone and chromene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety can yield chromanones, while reduction of the quinazolinone ring can produce dihydroquinazolinones .
科学研究应用
(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound has shown promise in preclinical studies as an anti-cancer and anti-inflammatory agent.
作用机制
The mechanism of action of (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation in tissues .
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone scaffold and have similar biological activities, such as anti-cancer and anti-inflammatory effects.
Chromene Derivatives: These compounds share the chromene moiety and are known for their antioxidant and anti-inflammatory properties.
Uniqueness
What sets (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate apart is the combination of both quinazolinone and chromene moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for various scientific research applications .
属性
分子式 |
C19H14N2O4 |
|---|---|
分子量 |
334.3 g/mol |
IUPAC 名称 |
(4-oxo-3H-quinazolin-2-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H14N2O4/c22-18-14-6-2-3-7-15(14)20-17(21-18)11-25-19(23)13-9-12-5-1-4-8-16(12)24-10-13/h1-9H,10-11H2,(H,20,21,22) |
InChI 键 |
FSYHELPWMUORPV-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC4=CC=CC=C4C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)


![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![(2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosin-21-yl)methanamine](/img/structure/B12947399.png)
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)
